molecular formula C11H11N3O2S B592080 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid CAS No. 1273946-12-5

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid

Cat. No.: B592080
CAS No.: 1273946-12-5
M. Wt: 249.288
InChI Key: CUUBFDFOIBKCTB-UHFFFAOYSA-N
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Description

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid is a compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol. This compound is known for its antiproliferative properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid is synthesized from 6-amino nicotinic acid. The synthetic route involves the reaction of 6-amino nicotinic acid with 4,5-dimethylthiazol-2-ylamine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antiproliferative properties and potential use in cancer research.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction leads to changes in cellular processes, such as inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid include:

  • 6-amino nicotinic acid
  • 4,5-dimethylthiazol-2-ylamine
  • Nicotinamide derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the thiazole and nicotinic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-6-7(2)17-11(13-6)14-9-4-3-8(5-12-9)10(15)16/h3-5H,1-2H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUBFDFOIBKCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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